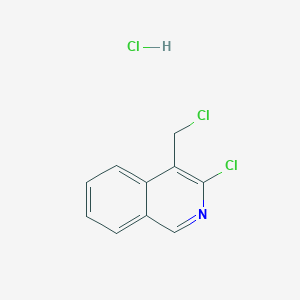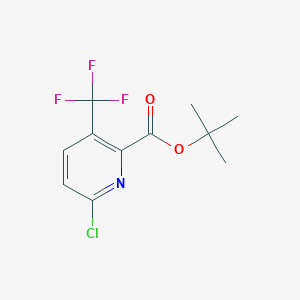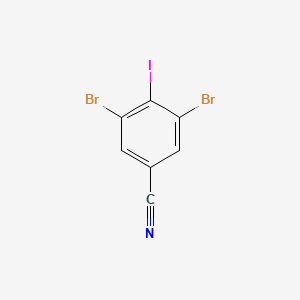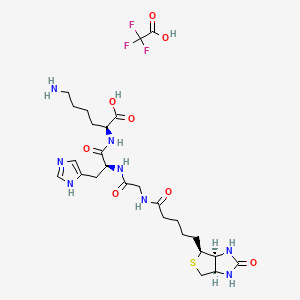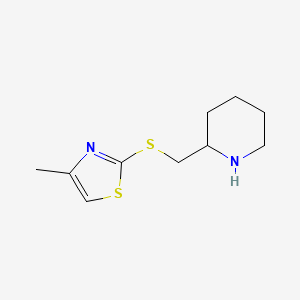
4-Methyl-2-((piperidin-2-ylmethyl)thio)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine is a chemical compound that features a piperidine ring substituted with a thiazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine typically involves the reaction of 4-methyl-1,3-thiazole-2-thiol with piperidine derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the thioether linkage .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
2-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine can undergo various chemical reactions, including:
Oxidation: The thiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole or piperidine derivatives.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
2-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 2-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine involves its interaction with specific molecular targets. The thiazole moiety can interact with enzymes or receptors, leading to modulation of biological pathways. The compound may inhibit or activate certain enzymes, affecting cellular processes such as signal transduction and metabolism .
類似化合物との比較
Similar Compounds
4-methyl-1,3-thiazole-2-thiol: A precursor in the synthesis of 2-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine.
2,4-disubstituted thiazoles: Compounds with similar biological activities and chemical properties.
Uniqueness
2-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a thiazole moiety makes it a versatile compound for various applications .
特性
分子式 |
C10H16N2S2 |
|---|---|
分子量 |
228.4 g/mol |
IUPAC名 |
4-methyl-2-(piperidin-2-ylmethylsulfanyl)-1,3-thiazole |
InChI |
InChI=1S/C10H16N2S2/c1-8-6-13-10(12-8)14-7-9-4-2-3-5-11-9/h6,9,11H,2-5,7H2,1H3 |
InChIキー |
BHRNNCDGFSSAOS-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC(=N1)SCC2CCCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


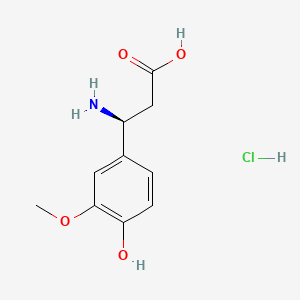
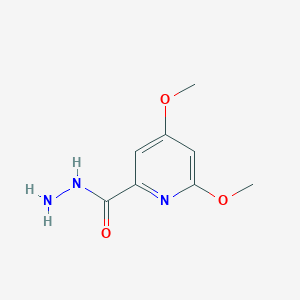
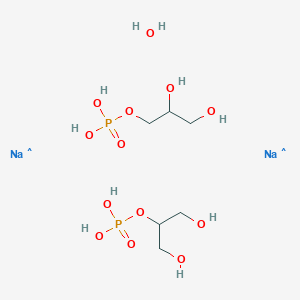
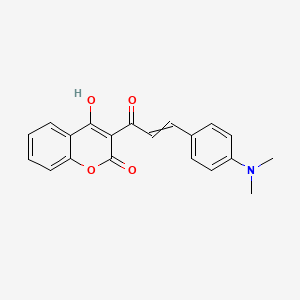
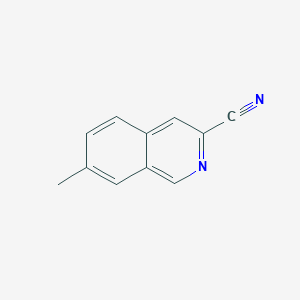
![3-Methyl-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B13657218.png)
![(4AR,6S,7R,8S,8aS)-8-(allyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl 4-methylbenzoate](/img/structure/B13657222.png)
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]cytidine](/img/structure/B13657230.png)
![9-Amino-3-benzyl-3-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B13657241.png)
![Tert-butyl 3-[[3-amino-5-(3-fluorophenyl)thiophene-2-carbonyl]amino]piperidine-1-carboxylate](/img/structure/B13657247.png)
